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5-(3-Hydroxy-4-methoxyphenyl)isoxazole-3-carboxylic Acid
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Overview
Description
5-(3-Hydroxy-4-methoxyphenyl)isoxazole-3-carboxylic acid is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a hydroxy group and a methoxy group attached to a phenyl ring, which is further connected to an isoxazole ring with a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxy-4-methoxyphenyl)isoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-hydroxy-4-methoxybenzaldehyde with hydroxylamine hydrochloride to form an oxime intermediate. This intermediate then undergoes cyclization in the presence of a base, such as sodium ethoxide, to yield the desired isoxazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
5-(3-Hydroxy-4-methoxyphenyl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of 5-(3-oxo-4-methoxyphenyl)isoxazole-3-carboxylic acid.
Reduction: Formation of 5-(3-hydroxy-4-methoxyphenyl)isoxazole-3-methanol.
Substitution: Formation of various substituted isoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3-Hydroxy-4-methoxyphenyl)isoxazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(3-Hydroxy-4-methoxyphenyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity. The isoxazole ring can also interact with various biological pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid
- 5-(4-Hydroxyphenyl)isoxazole-3-carboxylic acid
- 5-Phenylisoxazole-3-carboxylic acid
Uniqueness
5-(3-Hydroxy-4-methoxyphenyl)isoxazole-3-carboxylic acid is unique due to the specific arrangement of its functional groups, which can result in distinct chemical reactivity and biological activity compared to its analogs. The presence of both hydroxy and methoxy groups on the phenyl ring can enhance its solubility and interaction with biological targets, making it a valuable compound for research and development.
Biological Activity
5-(3-Hydroxy-4-methoxyphenyl)isoxazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the isoxazole family, characterized by a five-membered heterocyclic structure. Its molecular formula is C11H11N2O4, with a molecular weight of approximately 237.21 g/mol. The presence of hydroxyl (-OH) and methoxy (-OCH₃) groups on the phenyl ring enhances its solubility and biological activity.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, which can lead to reduced inflammation and cell proliferation.
- Antimicrobial Action : Its structure allows it to interact with bacterial membranes, disrupting their integrity and leading to cell death.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through modulation of apoptotic pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties, particularly against multidrug-resistant bacterial strains. In vitro studies have reported its effectiveness against various pathogens, including:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest the potential for developing new antibiotics based on this compound.
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in cell culture models. Studies have shown:
- Reduction in TNF-alpha : Decreased levels of tumor necrosis factor-alpha (TNF-α) were observed in treated cells.
- Inhibition of COX enzymes : The compound inhibits cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
Anticancer Activity
Preliminary investigations into the anticancer effects have shown that this compound can inhibit the growth of various cancer cell lines. Notable findings include:
- Cell Line Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- IC50 Values :
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 |
HeLa | 10 |
These results indicate that it may serve as a lead compound for further development in cancer therapeutics.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry highlighted the efficacy of this compound against Mycobacterium tuberculosis. The compound showed an IC50 value of 0.9 µM, indicating potent activity against this pathogen .
- Anti-inflammatory Mechanisms : Research conducted by Smith et al. (2020) demonstrated that treatment with this compound led to a significant decrease in inflammation markers in a carrageenan-induced paw edema model in rats, suggesting its potential as an anti-inflammatory agent .
- Anticancer Studies : A recent investigation into its anticancer properties revealed that it induces apoptosis through mitochondrial pathways, showing promise as a treatment for breast cancer .
Properties
Molecular Formula |
C11H9NO5 |
---|---|
Molecular Weight |
235.19 g/mol |
IUPAC Name |
5-(3-hydroxy-4-methoxyphenyl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C11H9NO5/c1-16-9-3-2-6(4-8(9)13)10-5-7(11(14)15)12-17-10/h2-5,13H,1H3,(H,14,15) |
InChI Key |
DVJCSFONHJUIFD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)O)O |
Origin of Product |
United States |
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